![molecular formula C17H21N3O2 B2411442 N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1211260-79-5](/img/structure/B2411442.png)
N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
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Description
N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, also known as MP-10, is a novel compound with potential applications in scientific research.
Scientific Research Applications
Synthesis and Process Research
- Synthesis of Pyrimidine Derivatives : The synthesis process of 4,6-Dichloro-2-methylpyrimidine, an intermediate in the creation of anticancer drugs like dasatinib, involves using acetamidine hydrochloride and dimethyl malonate. This process includes cyclization and chlorination steps to achieve the desired pyrimidine derivative (Guo Lei-ming, 2012).
Antiallergic Potential of Pyrimidine Derivatives
- Antiallergic Properties of N-(pyridin-4-yl)-(indol-3-yl)acetamides : A study on N-(pyridin-4-yl)-(indol-3-yl)acetamides highlighted their significant potential as antiallergic agents. Specific compounds within this group demonstrated potent antiallergic effects, outperforming established drugs like astemizole in certain assays (Cecilia Menciu et al., 1999).
Histamine H4 Receptor Ligands
- Development of Histamine H4 Receptor Antagonists : Research into 2-aminopyrimidines led to the development of compounds effective as antagonists for the histamine H4 receptor. These compounds showed promise in treating inflammation and pain, indicating their therapeutic potential in these areas (R. Altenbach et al., 2008).
Oxidation Reactivity Studies
- Oxidation Reactivity of Pyrimidine Derivatives : The chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide and related compounds was explored, yielding insights into the molecular structures and reactivity channels of these pyrimidine derivatives (Sylvie L. Pailloux et al., 2007).
Anticancer Potential
- Inhibition of Histamine-Metabolizing Enzymes by Anticancer Agents : Certain potent dihydrofolate reductase inhibitors, also functioning as anticancer agents, demonstrated varying degrees of inhibition of histamine-metabolizing enzymes. This variance in activity helped in selecting drugs with minimal interference in histamine metabolism for cancer treatment (D. Duch et al., 1980).
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-15-9-17(22)20(12-19-15)11-16(21)18-10-14-7-5-13(2)6-8-14/h5-9,12H,3-4,10-11H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVMGPFPNGXFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide |
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